N-(4-chlorobenzyl)-2-ethylbutanamide
Description
Contextualization within Amide-Containing Chemical Space
Amides are defined by the presence of a carbonyl group attached to a nitrogen atom. sciencenotes.org This functional group is a cornerstone of many successful drugs, including well-known examples like paracetamol and penicillin. numberanalytics.comnumberanalytics.com The stability of the amide bond, coupled with its capacity for hydrogen bonding, makes it a crucial component in the design of new therapeutic agents. numberanalytics.com The specific structure of N-(4-chlorobenzyl)-2-ethylbutanamide, featuring a substituted aromatic ring and a branched alkyl chain, places it within a class of compounds that are frequently explored for their potential biological activities.
Overview of Key Research Paradigms for this compound
The study of novel compounds such as this compound typically follows established research paradigms. A crucial first step is the synthesis and characterization of the molecule. The most common method for forming the amide bond in such compounds is the reaction of a carboxylic acid or its derivative with an appropriate amine. researchgate.net For this compound, this would likely involve the reaction of 2-ethylbutanoic acid or its acyl chloride with 4-chlorobenzylamine (B54526).
Once synthesized, the compound's purity and structure are confirmed using various analytical techniques. Following this, its physicochemical properties are determined.
Table 1: Predicted Physicochemical Properties of this compound. hit2lead.com
Subsequent research often involves computational studies, such as molecular docking, to predict potential biological targets. mdpi.comresearchgate.net These in silico methods help to prioritize compounds for further experimental testing. Experimental validation may then proceed through a variety of in vitro and in vivo assays, depending on the predicted activity. For instance, if the compound is hypothesized to have antimicrobial properties, it would be tested against various bacterial or fungal strains. nih.govmdpi.com Research into novel amide derivatives has shown potential in areas such as quorum sensing inhibition in bacteria and as STAT3 inhibitors in cancer research. nih.govacs.org
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-11(4-2)13(16)15-9-10-5-7-12(14)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGFHVXZLQORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982821 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6428-39-3 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Chlorobenzyl 2 Ethylbutanamide
Established Synthetic Pathways for N-(4-chlorobenzyl)-2-ethylbutanamide
The formation of the amide bond in this compound is a central aspect of its synthesis. Established methods for amide bond formation, such as the Schotten-Baumann reaction and carbodiimide-mediated coupling, provide reliable routes to this compound.
Optimized Reaction Conditions and Reagent Selection
The synthesis of this compound can be efficiently achieved through the reaction of 4-chlorobenzylamine (B54526) with an activated form of 2-ethylbutanoic acid. The choice of reagents and reaction conditions is critical for maximizing yield and purity.
One of the most common methods is the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base. lscollege.ac.inwikipedia.orgtestbook.com In this case, 2-ethylbutanoyl chloride would be reacted with 4-chlorobenzylamine. The base, typically aqueous sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. lscollege.ac.intestbook.com A two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution, is often employed. lscollege.ac.inwikipedia.org
Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Schotten-Baumann Reaction
| Parameter | Condition | Purpose |
| Reactants | 2-ethylbutanoyl chloride, 4-chlorobenzylamine | Formation of the amide bond |
| Solvent | Dichloromethane, Diethyl ether | Dissolves reactants and product |
| Base | 10% aq. NaOH, Triethylamine, Pyridine | Neutralizes HCl byproduct, drives reaction |
| Temperature | Room Temperature | Mild conditions, minimizes side reactions |
| Duration | 1-6 hours | Typical reaction time for completion |
| Work-up | Aqueous wash, extraction, drying | Purification of the final product |
Alternatively, carbodiimide-mediated coupling presents another robust synthetic route, directly coupling 2-ethylbutanoic acid with 4-chlorobenzylamine. chemistrysteps.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. chemistrysteps.comwikipedia.orgcreative-proteomics.comthermofisher.com The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature. chemistrysteps.com Additives like N-hydroxybenzotriazole (HOBt) can be included to minimize side reactions and racemization if chiral centers are present. peptide.com
Table 2: Reagent Selection for Carbodiimide-Mediated Synthesis of this compound
| Reagent/Condition | Selection | Rationale |
| Carboxylic Acid | 2-ethylbutanoic acid | Provides the acyl group |
| Amine | 4-chlorobenzylamine | Provides the amino group |
| Coupling Agent | DCC, EDC | Activates the carboxylic acid |
| Solvent | Dichloromethane, DMF | Aprotic solvent for the reaction |
| Additive (Optional) | HOBt | Suppresses side reactions |
| Temperature | Room Temperature | Mild reaction conditions |
Mechanistic Aspects of this compound Formation
The mechanism of amide bond formation in the synthesis of this compound depends on the chosen synthetic pathway.
In the Schotten-Baumann reaction , the mechanism involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine attacks the electrophilic carbonyl carbon of 2-ethylbutanoyl chloride. This leads to the formation of a tetrahedral intermediate. chemistnotes.com The intermediate then collapses, expelling the chloride ion as a leaving group, and a proton is removed from the nitrogen by the base, yielding the stable amide product. chemistnotes.com
For carbodiimide-mediated coupling , the carboxylic acid (2-ethylbutanoic acid) first reacts with the carbodiimide (B86325) (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.comnih.gov This intermediate is a potent acylating agent. The 4-chlorobenzylamine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This attack results in the formation of the amide bond and the release of a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). chemistrysteps.comwikipedia.org The primary role of the carbodiimide is to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating the nucleophilic attack by the amine. chemistrysteps.com
Exploration of Analogues and Derivatives of this compound
The generation of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new research tools.
Strategic Chemical Modification Approaches for Structural Diversity
To achieve structural diversity, modifications can be introduced at two primary sites of the this compound scaffold: the 4-chlorobenzyl moiety and the 2-ethylbutanamide (B1267559) moiety .
Modification of the 4-Chlorobenzyl Moiety: The aromatic ring offers numerous possibilities for substitution. The chloro group at the para position can be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups to probe electronic effects. nih.gov Additionally, other positions on the benzene (B151609) ring can be substituted to investigate steric and electronic influences on the molecule's properties. researchgate.netnih.gov
Modification of the 2-Ethylbutanamide Moiety: The alkyl chain of the butanamide can be altered to explore the impact of lipophilicity and steric bulk. This can include varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures. For example, replacing the 2-ethylbutyl group with other alkyl or aryl groups can lead to a diverse set of analogues. nih.gov
Synthetic Routes to this compound Analogues
The synthesis of analogues of this compound generally follows the established amide bond formation methodologies described earlier.
Analogues with Modified Benzyl (B1604629) Groups: To synthesize analogues with different substituents on the benzyl ring, the corresponding substituted benzylamines would be used as starting materials in either the Schotten-Baumann reaction or carbodiimide coupling with 2-ethylbutanoyl chloride or 2-ethylbutanoic acid, respectively. A variety of substituted benzylamines are commercially available or can be synthesized through standard methods. nih.gov
Analogues with Modified Acyl Groups: For analogues with variations in the acyl portion, the corresponding carboxylic acids or acyl chlorides are required. For instance, to synthesize an analogue with a different alkyl chain, the appropriate 2-alkylbutanoic acid or its corresponding acyl chloride would be reacted with 4-chlorobenzylamine. nih.gov
Derivatization for Enhanced Research Utility
Derivatization of this compound can be employed to introduce specific functional groups that enhance its utility in various analytical and research applications.
Derivatization for Improved Chromatographic Analysis: For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the amide. sdiarticle4.com While the secondary amide in this compound has an active hydrogen, derivatization at other parts of the molecule might be considered if volatility is insufficient. For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV-Visible or fluorescence detection. sdiarticle4.com
Introduction of Fluorescent Tags: A common strategy for enhancing detection in bioassays and HPLC is the introduction of a fluorescent tag. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with the secondary amine of the amide, although this reaction can be sluggish. A more plausible approach would be to synthesize an analogue of this compound that contains a primary or secondary amine on either the benzyl or the acyl moiety, which would then readily react with dansyl chloride to produce a highly fluorescent derivative. nih.govscribd.com This derivatization significantly improves the sensitivity of detection in fluorescence-based analytical methods. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles for N 4 Chlorobenzyl 2 Ethylbutanamide
Analysis of Structural Motifs Contributing to Biological Activity
The N-(4-chlorobenzyl) Group: The benzyl (B1604629) portion of this moiety is crucial for establishing interactions within the binding pockets of target proteins. In many biologically active N-benzylamides, the aromatic ring engages in hydrophobic and van der Waals interactions with non-polar regions of the receptor. stereoelectronics.org The benzyl group's presence is a common feature in inhibitors of various enzymes and receptors, including tubulin, butyrylcholinesterase (BChE), and signal transducer and activator of transcription 3 (STAT3). researchgate.netnih.govrsc.org
The substitution on the phenyl ring significantly modulates activity. The 4-chloro substituent on the benzyl ring is particularly noteworthy. Halogen atoms like chlorine can alter the electronic properties of the ring and participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the receptor active site. nih.gov The position of the substituent is also critical; for instance, in a series of N-arylbenzamides designed as STAT3 inhibitors, substitutions on the benzyl ring were found to occupy specific hydrophobic pockets, with the nature of the substituent influencing potency. rsc.org In studies of N-benzyl-quinoxaline-2-carboxamides as antimycobacterial agents, N-benzyl derivatives generally showed better activity than their N-phenyl counterparts, highlighting the importance of the methylene (B1212753) bridge. mdpi.com
The Amide Linker (-CONH-): The amide bond is a rigid, planar unit that acts as a key structural scaffold. It can serve as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling critical interactions with amino acid residues in a protein's active site. stereoelectronics.org The planarity of the amide group helps to orient the flanking benzyl and alkyl groups into specific conformations required for optimal binding. acs.org In many enzyme inhibitors, such as those for soluble epoxide hydrolase (sEH), the amide structure is a core pharmacophoric element. acs.org
The 2-Ethylbutanoyl Group: This branched alkyl chain contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The steric bulk introduced by the ethyl group at the alpha-position of the carbonyl is a key determinant of binding affinity and selectivity. In a study of N-benzylbenzamide derivatives, the introduction of sterically demanding moieties influenced the activity profile. acs.org The specific shape and size of this alkyl group can either enhance or diminish activity depending on the topology of the target's binding site.
Table 1: Contribution of Structural Motifs to Biological Activity
| Structural Motif | Potential Roles in Biological Activity | Key Interactions | Supporting Evidence Context |
|---|---|---|---|
| 4-Chlorobenzyl Group | Hydrophobic pocket binding, modulation of electronics, potential for halogen bonding. | Van der Waals, π-π stacking, halogen bonds. | Substitutions on the benzyl ring are critical for the activity of STAT3 and sEH inhibitors. rsc.orgacs.org The chloro-group is a common feature in FDA-approved drugs. nih.gov |
| Amide Linker | Structural rigidity, hydrogen bonding, orientation of substituents. | Hydrogen bonds (donor and acceptor). | The amide moiety is a core pharmacophore in many sEH and tubulin polymerization inhibitors. researchgate.netacs.org |
| 2-Ethylbutanoyl Group | Lipophilicity, steric interactions, filling of hydrophobic pockets. | Hydrophobic, van der Waals interactions. | Sterically demanding groups on the acyl portion can modulate activity profiles in dual sEH/PPARγ modulators. acs.org |
Stereochemical Considerations and Their Impact on Activity
The carbon atom at position 2 of the 2-ethylbutanamide (B1267559) moiety is a chiral center, meaning N-(4-chlorobenzyl)-2-ethylbutanamide can exist as a pair of enantiomers (R and S isomers). Stereochemistry is a critical factor in pharmacology, as biological systems, being chiral themselves, often exhibit stereoselectivity. nih.gov The two enantiomers of a chiral drug can have different pharmacological activities, potencies, and metabolic fates. nih.govnih.gov
The differential activity arises from the three-dimensional arrangement of atoms. One enantiomer may fit optimally into a chiral receptor or enzyme active site, allowing for precise interactions, while the other enantiomer may bind less effectively or not at all. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity, which was attributed to stereoselective uptake and interaction with the target enzyme. nih.govmdpi.com
In the case of this compound, the R- and S-enantiomers would orient the ethyl and propyl groups attached to the chiral center differently in space. This would directly impact how the 2-ethylbutanoyl moiety fits into a hydrophobic pocket of a target protein. One enantiomer might position the alkyl groups for favorable van der Waals contacts, leading to high affinity, whereas the other might cause a steric clash, reducing or abolishing activity. Therefore, the biological evaluation of the individual enantiomers is essential to determine which isomer is responsible for the desired activity and to develop a more selective and potent agent.
Rational Design Strategies for Modulating this compound Activity
Rational drug design aims to optimize the biological activity of a lead compound through systematic structural modifications. Based on the SAR principles discussed, several strategies could be employed to modulate the activity of this compound.
Modification of the Benzyl Ring:
Positional Isomerism: Moving the chloro-substituent from the para- (4) position to the ortho- (2) or meta- (3) position would alter the electronic distribution and steric profile, likely impacting binding affinity.
Substituent Variation: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups would systematically probe the electronic and steric requirements of the binding pocket. acs.org For instance, research on sEH inhibitors showed that an ortho trifluoromethylbenzyl substitution was important for both inhibitory activity and metabolic stability. acs.org
Alteration of the Acyl Moiety:
Chain Length and Branching: The 2-ethylbutanoyl group could be replaced with other alkyl groups of varying size and branching (e.g., isobutyryl, pivaloyl, cyclohexanecarbonyl). This would explore the size and shape of the hydrophobic pocket that accommodates this part of the molecule. rsc.org
Introduction of Rigidity: Incorporating a cyclic structure within the acyl moiety (e.g., using cyclopropanecarboxylic acid) could lock the conformation, potentially increasing affinity by reducing the entropic penalty of binding.
Amide Bond Bioisosteres:
The amide bond could be replaced with bioisosteres such as a reverse amide, ester, or a thioether to alter hydrogen bonding capacity, chemical stability, and pharmacokinetic properties. nih.gov For example, in the development of SIRT2 inhibitors, replacing a sulfonamide with a thioether moiety led to a significant increase in potency. nih.gov
Table 2: Rational Design Strategies and Expected Outcomes
| Modification Strategy | Specific Example | Rationale | Potential Outcome |
|---|---|---|---|
| Varying benzyl ring substitution | Replace 4-Cl with 4-CF₃ | Probe electronic and steric tolerance in the binding site. | Increased lipophilicity and metabolic stability. acs.org |
| Altering acyl chain bulk | Replace 2-ethylbutanoyl with cyclohexylcarbonyl | Explore the size and shape of the hydrophobic pocket. | Enhanced binding through improved hydrophobic interactions. rsc.org |
| Amide bioisosteric replacement | Replace -CONH- with -CH₂NH- (reduced amide) | Increase flexibility and remove H-bond acceptor carbonyl. | Altered binding mode and selectivity. |
| Stereochemical optimization | Synthesize and test pure R- and S-enantiomers | Isolate the more active stereoisomer. | Increased potency and improved therapeutic index. mdpi.com |
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools for understanding SAR at a molecular level, guiding the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. jppres.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. unair.ac.id Descriptors used in such models often include:
Electronic properties: Hammett constants, dipole moment, partial atomic charges.
Steric properties: Molar refractivity (MR), molecular volume.
Hydrophobic properties: Partition coefficient (logP).
For example, QSAR studies on N-phenylbenzamides as antimicrobial agents revealed that activity against Gram-positive bacteria was related to electrostatic fields, while activity against Gram-negative bacteria depended on hydrophobicity and steric effects. nih.gov Such insights can guide which properties to modify in this compound for a desired effect.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org If the three-dimensional structure of the biological target is known, molecular docking can be used to:
Visualize the binding mode of this compound.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. acs.orgnih.gov
Explain the observed SAR for a series of analogs. For instance, docking studies on STAT3 inhibitors showed how different groups occupied specific hydrophobic pockets within the binding site. rsc.org
Score and rank potential new derivatives based on their predicted binding affinity, prioritizing the most promising candidates for synthesis.
These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process by providing a rational basis for ligand optimization. acs.orgjppres.comnih.gov
Mechanistic Elucidation of N 4 Chlorobenzyl 2 Ethylbutanamide S Biological Actions
Identification of Molecular Targets and Binding Interactions
The initial step in characterizing a compound's mechanism of action involves identifying the specific molecules in the body with which it interacts. This process is fundamental to understanding its potential therapeutic effects and off-target activities.
Receptor Binding Assays and Characterization
Receptor binding assays are a standard method to determine if a compound binds to specific cellular receptors. These experiments measure the affinity of a ligand for a receptor and can classify the compound as an agonist, antagonist, or allosteric modulator. Currently, there are no published studies detailing the results of receptor binding assays for N-(4-chlorobenzyl)-2-ethylbutanamide against any known biological receptor.
Enzyme Inhibition/Activation Studies
Many drugs exert their effects by inhibiting or activating enzymes. Studies to determine the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) are crucial for understanding a compound's potency and mechanism. There is no available data from enzyme inhibition or activation studies for this compound.
Protein-Ligand Interaction Analysis
To comprehend the binding of a compound at an atomic level, techniques like X-ray crystallography or computational modeling are employed. These analyses reveal the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed. Such protein-ligand interaction analyses for this compound have not been reported.
Downstream Signaling Pathway Modulation by this compound
Once a compound binds to its molecular target, it can trigger a series of events within the cell, known as downstream signaling pathways. The modulation of these pathways ultimately leads to a physiological response.
Intracellular Signaling Cascades
The activation or inhibition of a receptor or enzyme often initiates a cascade of intracellular signals involving second messengers and protein kinases. Research to delineate which, if any, signaling cascades are affected by this compound has not been published.
Gene Expression and Proteomic Alterations
A compound's interaction with a cell can lead to changes in gene expression and the protein landscape (proteome). Techniques like transcriptomics and proteomics are used to identify these alterations. There are no publicly available studies on the global gene expression or proteomic changes induced by this compound.
Cellular Responses to this compound (in vitro)
The in vitro evaluation of a compound's effect on cultured cells is a foundational step in understanding its pharmacological potential. Such studies can reveal a compound's influence on cell health, proliferation, and the molecular pathways it modulates. While direct data on this compound is not available, research on related N-benzylamide and carboxamide structures provides a framework for predicting its likely cellular effects.
Cell viability and proliferation assays are critical for determining the cytotoxic or cytostatic effects of a chemical entity. These assays measure cellular metabolic activity or the rate of cell division. For instance, the MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.
Studies on various carboxamide derivatives have demonstrated significant effects on the viability of cancer cell lines. For example, a series of N-substituted 1H-indole-2-carboxamides were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxicity, particularly against leukemia and colon cancer cells. nih.gov
Similarly, novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism that disrupts microtubule formation and leads to cell cycle arrest and inhibition of proliferation. researchgate.netnih.gov One such derivative, compound 20b , displayed significant antiproliferative activities against a panel of cancer cell lines with IC₅₀ values in the nanomolar range. researchgate.netnih.gov
Interactive Table: Cytotoxicity of Related Carboxamide Derivatives
| Compound Class | Cell Line(s) | Key Findings | Reference(s) |
| N-substituted 1H-indole-2-carboxamides | K-562 (leukemia), HCT-116 (colon) | Compound 10 showed an IC₅₀ of 1.01 µM against HCT-116 cells with high selectivity. Compounds 12 and 14 had IC₅₀ values of 0.33 µM and 0.61 µM against K-562 cells, respectively. | nih.gov |
| N-benzylbenzamide derivatives | Various cancer cell lines | Compound 20b exhibited IC₅₀ values ranging from 12 to 27 nM. | researchgate.netnih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Derivatives showed anti-cancer potential, with cell viability assessed via MTT assay. | mdpi.com |
| N-Hydroxybutanamide derivatives | HeLa, HepG2, A-172, U-251 MG | Generally low toxicity towards carcinoma cell lines, with IC₅₀ values >100 µM. | mdpi.com |
Compounds that reduce cell viability often do so by inducing programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Investigating these pathways can elucidate the mechanism of action of a potential therapeutic agent. Apoptosis is a controlled process involving the activation of caspases and is morphologically characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Research into N-benzylbenzamide derivatives has shown that their antitumor activity is linked to the induction of apoptosis. nih.gov For example, the representative compound I-25 from a series of N-benzylarylamide-dithiocarbamates was found to significantly modulate the expression of proteins involved in apoptosis. researchgate.net This suggests that compounds with this structural motif may trigger intrinsic or extrinsic apoptotic pathways in cancer cells.
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. A variety of cellular insults, including the presence of certain chemicals, can disrupt ER function, leading to a state known as ER stress. This activates the unfolded protein response (UPR), a signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.
While direct evidence for this compound modulating ER stress is absent, studies on other amides provide context. For example, the neural precursor cell-expressed developmentally downregulated protein 4-like (Nedd4-2), an E3 ubiquitin ligase, is involved in the cellular response to ER stress. nih.gov Its dysregulation can impact neuronal activity and susceptibility to stress-induced damage. nih.gov This highlights that amide-containing molecules can potentially interact with pathways that are central to managing cellular stress responses.
Phenotypic screening is an approach in drug discovery that identifies substances that produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific drug target. researchgate.net This method is particularly useful for identifying compounds with novel mechanisms of action.
A phenotypic screen could be employed to study this compound by, for example, observing its effects on cancer cell morphology, migration, or the formation of colonies. High-content imaging and analysis could quantify these changes across a range of concentrations. Such an approach led to the discovery of small molecules that modulate the splicing of SMN2 pre-mRNA, which is beneficial in models of spinal muscular atrophy. researchgate.net This demonstrates the power of phenotypic screening to uncover unexpected biological activities. The identification of N-benzylbenzamide derivatives as tubulin inhibitors also likely stemmed from initial phenotypic observations of their potent antiproliferative effects. researchgate.netnih.gov
Pharmacological Profiling and Preclinical Efficacy Studies of N 4 Chlorobenzyl 2 Ethylbutanamide Non Human Systems
In Vitro Pharmacological Characterization
In vitro studies are the first step in characterizing the pharmacological properties of a compound. These experiments are conducted in a controlled environment outside of a living organism, utilizing isolated proteins, enzymes, or cells to determine the compound's direct molecular interactions and effects.
Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. nih.gov These assays typically use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the radioligand for binding sites. The ability of the compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity. nih.gov
Further functional assays are then required to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an allosteric modulator.
Illustrative Data: Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Selectivity vs. Subtype X |
|---|---|---|
| Target Receptor A | 15 | - |
| Related Receptor B | 1500 | 100-fold |
| Unrelated Receptor C | >10,000 | >667-fold |
Functional enzyme assays are performed to determine if a compound can inhibit or enhance the activity of a specific enzyme. These assays are crucial for compounds designed to be enzyme inhibitors. The assay measures the rate of the enzymatic reaction, which typically involves the conversion of a substrate to a product. The effect of the test compound on this rate is then quantified. mdpi.com The half-maximal inhibitory concentration (IC50) is a common metric derived from these studies, representing the concentration of the compound required to reduce the enzyme's activity by 50%. Fluorescence-based assays are often used for their high sensitivity. mdpi.com
Illustrative Data: Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Target Enzyme X | 0.5 | Competitive |
| Related Enzyme Y | 75 | Non-competitive |
| Off-target Enzyme Z | >200 | Not Determined |
Ion channel modulation studies investigate the effect of a compound on the function of various ion channels, which are critical for cellular communication, particularly in excitable cells like neurons. nih.gov Techniques such as patch-clamp electrophysiology on cells expressing a specific ion channel are used to measure the flow of ions through the channel. These studies can determine if a compound blocks the channel, alters its activation or inactivation kinetics, or otherwise modulates its gating properties. nih.govnih.gov
Illustrative Data: Ion Channel Modulation Effects
| Ion Channel | Effect | Potency (EC50/IC50) (µM) |
|---|---|---|
| NaV1.2 | Inhibition of peak current | 5.2 |
| CaV2.2 | Shift in voltage-dependence of activation | 12.5 |
| KCNQ2/3 | No significant effect | >100 |
Cellular and Tissue-Level Biological Activities
Following molecular characterization, the biological activities of a compound are assessed in more complex systems like primary cells and tissue cultures. These models provide insights into the compound's effects within a more physiologically relevant context.
Primary cell cultures involve isolating cells directly from animal tissues and growing them in vitro. These cells retain many of the characteristics of their tissue of origin for a limited time. For neuropharmacological studies, primary cultures of neurons or glial cells are often used. These models allow researchers to study a compound's effects on cell viability, signaling pathways, protein expression, or other cellular functions in a specific cell type.
Organotypic slice cultures represent a more complex ex vivo model where a thin slice of tissue, such as the hippocampus, is cultured in a way that preserves its three-dimensional structure and local synaptic circuitry. nih.govnih.gov This model is particularly valuable for neuroscience research as it allows for the study of a compound's effects on synaptic transmission, plasticity, and network activity in a setting that closely mimics the in vivo environment. researchgate.netresearchgate.net These cultures are more accessible to pharmacological manipulation and imaging than in vivo models. nih.gov For instance, studies might investigate a compound's ability to protect neurons from excitotoxicity or to modulate synaptic strength.
In Vivo Preclinical Model Investigations (Non-Human)
Comprehensive searches for in vivo studies on N-(4-chlorobenzyl)-2-ethylbutanamide have not returned any specific results. This indicates a gap in the public domain knowledge concerning the evaluation of this compound in living organisms.
Animal Model Selection and Justification
There is no available information detailing the selection of any animal models for the study of this compound. The rationale for choosing specific species or disease-induced models, which is a cornerstone of preclinical research, has not been published.
Pharmacodynamic Biomarker Identification
The process of identifying and validating pharmacodynamic biomarkers is crucial for understanding a compound's mechanism of action and its effects on the body. However, for this compound, there is no published information on the identification of any such biomarkers.
Analytical and Bioanalytical Methodologies for N 4 Chlorobenzyl 2 Ethylbutanamide in Research
Quantification in Biological Matrices (Non-Human)
The accurate quantification of N-(4-chlorobenzyl)-2-ethylbutanamide in non-human biological matrices such as plasma, serum, and tissue homogenates is a critical step in preclinical research. This process is essential for determining the pharmacokinetic profile of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration, stands as the gold standard for the sensitive and selective quantification of small molecules in complex biological fluids. europeanpharmaceuticalreview.comshimadzu.co.kr An LC-MS/MS method for this compound would typically involve protein precipitation or liquid-liquid extraction to isolate the compound from the biological matrix. Chromatographic separation would likely be achieved on a reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. shimadzu.co.kr This technique offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte. europeanpharmaceuticalreview.com
Table 1: Hypothetical LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ion for quantification |
| Collision Energy | Optimized for maximum fragment intensity |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another viable method for the quantification of this compound, particularly at higher concentrations. researchgate.net While generally less sensitive than LC-MS, HPLC-UV can be a robust and cost-effective option for certain applications. researchgate.net The development of an HPLC method would involve selecting an appropriate column and mobile phase to achieve adequate separation of the compound from endogenous matrix components. lookchem.com The wavelength for UV detection would be chosen based on the maximal absorbance of the this compound molecule.
Metabolite Identification and Profiling (Non-Human Systems)
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are early-stage experiments designed to predict how a compound will be metabolized in a living organism. nih.govresearchgate.net For this compound, these assays would typically involve incubation with liver microsomes, S9 fractions, or hepatocytes from preclinical species (e.g., rat, mouse). utsouthwestern.edu These subcellular fractions contain key drug-metabolizing enzymes. utsouthwestern.edu The rate of disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine its intrinsic clearance and metabolic half-life. nih.gov
Table 2: Common In Vitro Systems for Metabolic Stability Assessment
| In Vitro System | Key Metabolic Reactions | Purpose |
| Liver Microsomes | Phase I (e.g., oxidation, reduction) | Assess primary metabolism by cytochrome P450 enzymes. utsouthwestern.edu |
| S9 Fraction | Phase I and some Phase II (e.g., glucuronidation, sulfation) | Broader assessment of metabolic pathways. utsouthwestern.edu |
| Hepatocytes | Phase I and Phase II | "Gold standard" for in vitro metabolism, as they contain a full complement of metabolizing enzymes and cofactors. utsouthwestern.edu |
In Vivo Metabolite Characterization
Following administration of this compound to a non-human model, biological samples such as plasma, urine, and feces would be collected to identify the metabolites formed in a whole-organism setting. nih.gov High-resolution mass spectrometry (HRMS), often in combination with liquid chromatography, is a powerful tool for this purpose. nih.gov By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can elucidate the structures of the metabolic products. Common metabolic transformations that could be anticipated for this compound include hydroxylation of the aromatic ring or alkyl chains, and hydrolysis of the amide bond.
Tissue Distribution and Biodistribution Studies (Non-Human)
Tissue distribution studies are performed to understand how this compound and its metabolites are distributed throughout the body of a non-human organism. These studies are critical for identifying target organs and tissues where the compound accumulates, which can provide insights into its potential mechanisms of action and any off-target effects.
Following administration of the compound, various tissues (e.g., liver, kidney, brain, muscle) would be harvested at different time points. frontiersin.org The concentration of this compound and its major metabolites in these tissues would then be quantified, typically using a validated LC-MS/MS method. frontiersin.org The results of these studies provide key information on the volume of distribution and the extent of tissue penetration.
Autoradiography and Imaging Techniques
The application of autoradiography to study a compound like this compound would first require the synthesis of a radiolabeled version of the molecule. This typically involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the chemical structure of the compound. The selection of the isotope and its position within the molecule are critical for ensuring that the radiolabel does not alter the compound's biological activity and remains stable throughout the experiment.
Once the radiolabeled compound is administered to a test subject, tissues of interest are collected at various time points. For whole-body autoradiography, the entire animal is frozen and sectioned into thin slices. These sections are then exposed to a sensitive film or a phosphor imaging plate. The radioactive emissions from the compound create a latent image, which, when developed, reveals the precise locations where the compound has accumulated. nih.gov
Microautoradiography (MARG) offers a higher level of resolution, enabling the localization of the compound at a cellular level. nih.gov In this technique, thin tissue sections are coated with a photographic emulsion and, after an exposure period, the tissue is stained. The resulting image allows for the visualization of silver grains (indicating the presence of radioactivity) in relation to specific cellular structures.
These imaging techniques are invaluable for determining if a compound reaches its intended target tissue and for identifying potential off-target accumulation, which could be related to efficacy or toxicity.
Quantitative Tissue Analysis
Quantitative tissue analysis complements autoradiography by providing precise measurements of the concentration of a compound in various tissues. This data is essential for constructing a comprehensive pharmacokinetic profile. As with autoradiography, specific quantitative tissue analysis data for this compound is not prominent in the available scientific literature, but the established methodologies are broadly applicable.
The primary method for quantitative tissue analysis involves the use of radiolabeled compounds and liquid scintillation counting. Following administration of the radiolabeled this compound, tissue samples are collected and homogenized. The homogenates are then solubilized, and a scintillant cocktail is added. The radioactive decay of the isotope in the sample excites the scintillant, which in turn emits photons of light. A liquid scintillation counter detects these light emissions, and their intensity is proportional to the amount of radioactivity in the sample. By comparing the sample's radioactivity to a standard curve of known concentrations, the precise amount of the compound per gram of tissue can be determined.
Another powerful technique for quantitative analysis is liquid chromatography-mass spectrometry (LC-MS). This method does not require a radiolabeled compound and offers high sensitivity and selectivity. Tissue samples are processed to extract the compound of interest. The extract is then injected into a liquid chromatograph, which separates the compound from other molecules in the sample. The separated compound then enters a mass spectrometer, which ionizes it and measures its mass-to-charge ratio, providing a highly specific identification and quantification.
The data obtained from quantitative tissue analysis is typically presented in tabular form, showing the concentration of the compound in different tissues at various time points post-administration.
Table 1: Hypothetical Data Representation for Quantitative Tissue Analysis of this compound
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 4h | Concentration (ng/g) at 24h |
| Brain | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available |
| Lung | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available |
| Fat | Data not available | Data not available | Data not available |
| Plasma | Data not available | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
This quantitative data, often combined with the visual information from autoradiography, provides a detailed understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Theoretical and Computational Studies of N 4 Chlorobenzyl 2 Ethylbutanamide
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In drug discovery, this is often used to predict how a small molecule ligand, such as N-(4-chlorobenzyl)-2-ethylbutanamide, might interact with a protein target. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a scoring function.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. An MD simulation of a ligand-protein complex, potentially identified through docking, can provide insights into the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the detailed intermolecular interactions over time. This method can help in refining the binding mode and understanding the dynamic nature of the interaction. For a compound like this compound, MD simulations could reveal key dynamic interactions with a hypothetical target receptor.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about the geometry, electronic properties (like HOMO-LUMO energies), and reactivity of a molecule. For this compound, quantum chemical calculations could be used to determine its optimal 3D conformation, charge distribution, and molecular orbital energies. This information is crucial for understanding its intrinsic properties and can be used as input for more accurate parameterization in molecular mechanics force fields used in molecular dynamics simulations or as descriptors in QSAR studies.
QSAR Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistically significant correlation between calculated molecular descriptors (e.g., physicochemical, electronic, or 3D properties) and the experimentally determined activity. If a series of analogs of this compound with known biological activities were available, a QSAR model could be developed. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The process involves descriptor calculation, variable selection, model building, and rigorous validation.
De Novo Ligand Design Based on this compound Scaffolding
De novo ligand design is a computational method used to generate novel molecular structures with desired properties from scratch. If this compound were identified as a hit or a lead compound, its chemical scaffold could be used as a starting point for de novo design. Algorithms could be employed to grow new functional groups from the core scaffold or to link fragments within the binding site of a target to generate novel molecules that are predicted to have higher affinity or better properties. This approach can explore a much wider chemical space than traditional virtual screening and can lead to the discovery of entirely new chemical classes of active compounds.
Future Directions and Emerging Research Avenues for N 4 Chlorobenzyl 2 Ethylbutanamide
Integration with Novel Chemical Biology Paradigms
The field of chemical biology provides powerful tools for dissecting the interactions of small molecules with biological systems. nih.govnih.gov For N-(4-chlorobenzyl)-2-ethylbutanamide, a forward chemical genetics approach, which involves using the small molecule to perturb a biological system and then identifying the molecular targets responsible for the resulting phenotype, could be particularly insightful. nih.gov
Future research could employ a variety of modern chemical biology techniques to identify the direct binding partners of this compound within the cell. Affinity-based methods, such as chemical proteomics, are a direct approach to pull-down target proteins. researchgate.netrsc.org This would involve synthesizing a derivative of this compound that incorporates an affinity tag or a photoreactive group. This modified compound could then be used to isolate and identify its binding partners from cell lysates using mass spectrometry. researchgate.net
Another powerful strategy is the use of genome-wide screening techniques, such as CRISPR-Cas9 based genetic screens. acs.org These methods can identify genes that, when perturbed, alter the sensitivity of cells to this compound, thereby providing clues about its mechanism of action and potential off-target effects. acs.org
Table 1: Illustrative Chemical Biology Approaches for Target Deconvolution of this compound
| Technique | Description | Potential Insights |
| Affinity Chromatography-Mass Spectrometry | A derivative of the compound is immobilized on a solid support to capture binding proteins from cell or tissue lysates. | Direct identification of primary and secondary protein targets. |
| Photo-affinity Labeling | A photo-reactive group is incorporated into the compound's structure, allowing for covalent cross-linking to its target upon UV irradiation. | Identification of direct binding partners in a more native cellular context. nih.gov |
| CRISPRi/a Screening | Genome-wide screens using CRISPR interference (CRISPRi) or activation (CRISPRa) to identify genes that modulate cellular response to the compound. | Elucidation of genetic pathways and networks affected by the compound. acs.org |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins in the presence of the compound, as binding typically alters a protein's melting point. | Identification of direct targets and assessment of target engagement in living cells. |
Exploration of Polypharmacological Activities
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which recognizes that many small molecules interact with multiple targets. sciorx.com This can be advantageous for treating complex multifactorial diseases. The future study of this compound should include a systematic exploration of its potential multi-target profile.
Computational approaches, such as in silico screening against large databases of protein structures, could predict potential off-targets for this compound. These predictions can then be validated experimentally through a panel of biochemical and cellular assays.
Furthermore, phenotypic screening in a variety of cell lines representing different diseases can uncover unexpected therapeutic activities. nih.gov For instance, if the compound shows efficacy in a cancer cell line, its activity against a panel of kinases, a common class of drug targets in oncology, could be investigated. The amide scaffold present in this compound is a common feature in many biologically active compounds, suggesting that it could interact with a range of biological targets. numberanalytics.comresearchgate.netresearchgate.net
Table 2: Hypothetical Polypharmacological Profile of this compound and Corresponding Research Strategies
| Potential Target Class | Rationale | Investigative Approach |
| Ion Channels | The chlorobenzyl moiety is present in some known ion channel modulators. | Electrophysiological assays (e.g., patch-clamp) on a panel of ion channels. |
| G-Protein Coupled Receptors (GPCRs) | Many small molecule drugs target GPCRs. | Radioligand binding assays or functional assays measuring downstream signaling (e.g., cAMP levels). |
| Enzymes (e.g., proteases, kinases) | The amide bond could mimic a peptide substrate for certain enzymes. | In vitro enzymatic activity assays against a panel of relevant enzymes. |
| Nuclear Receptors | Lipophilic small molecules can often interact with nuclear receptors. | Reporter gene assays to measure the activation or inhibition of nuclear receptor signaling. |
Development of Advanced Experimental Models
To better predict the in vivo effects of this compound, future research should move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant advanced experimental models. nih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the microenvironment of tissues and tumors. nih.govmdpi.com For example, if this compound is being investigated as an anti-cancer agent, its efficacy could be tested on tumor spheroids, which better represent the gradients of oxygen, nutrients, and drug penetration found in solid tumors. mdpi.com
Organ-on-a-chip technology represents another frontier in preclinical drug testing. mdpi.comnih.gov These microfluidic devices can be used to create miniaturized models of human organs, allowing for the study of the compound's effects on individual organs and their interactions. drugtargetreview.com For instance, a "gut-liver-on-a-chip" model could be used to simultaneously assess the absorption, metabolism, and potential hepatotoxicity of this compound. nih.gov
Table 3: Application of Advanced Models in the Preclinical Evaluation of this compound
| Model System | Specific Application | Key Parameters to Measure |
| Tumor Spheroids | Efficacy testing for potential anti-cancer activity. | Spheroid growth inhibition, induction of apoptosis, drug penetration. nih.gov |
| Patient-Derived Organoids | Personalized medicine approach to test efficacy in a patient-specific context. | Response of organoids derived from different patients to the compound. mdpi.com |
| Liver-on-a-Chip | Assessment of metabolism and potential drug-induced liver injury. | Metabolite profiling, markers of liver damage (e.g., ALT, AST). nih.gov |
| Blood-Brain Barrier Chip | Evaluation of potential to cross the blood-brain barrier for neurological applications. | Permeability coefficient, efflux ratio. |
Remaining Knowledge Gaps and Opportunities for Further Academic Inquiry
Despite the potential avenues for future research, significant knowledge gaps for this compound remain. The lack of extensive published data on its biological activities is the most prominent gap. Initial exploratory studies to identify its primary biological effects are a crucial first step.
A key opportunity for academic inquiry lies in the synthesis and evaluation of a library of analogues of this compound. Structure-activity relationship (SAR) studies would be invaluable in optimizing its potency and selectivity for any identified biological targets. numberanalytics.com For example, modifications to the ethylbutanamide side chain or the substitution pattern on the chlorobenzyl ring could lead to compounds with improved pharmacological properties.
Furthermore, understanding the compound's pharmacokinetic and pharmacodynamic properties is essential for any potential therapeutic development. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile are needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-2-ethylbutanamide, and how can reaction conditions be optimized?
- Synthesis : The compound can be synthesized via nucleophilic substitution or amidation reactions. A plausible route involves reacting 2-ethylbutanoyl chloride with 4-chlorobenzylamine in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography .
- Optimization : Key parameters include temperature control (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 acyl chloride:amine), and use of bases like triethylamine to neutralize HCl byproducts. Yield improvements (≥75%) are achievable using high-purity reagents and inert conditions .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Methods :
- NMR : H and C NMR to confirm aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and amide carbonyl (δ ~165–170 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]: calculated for CHClNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Storage : Protect from moisture and light in amber vials at –20°C. Degradation risks include hydrolysis of the amide bond under acidic/basic conditions or prolonged exposure to humidity .
- Stability Testing : Monitor via periodic HPLC analysis over 6–12 months. Accelerated stability studies (40°C/75% RH for 1 month) can predict long-term behavior .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or vary the ethylbutanamide chain) .
Biological Assays : Test analogs for enzyme inhibition (e.g., proteases) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR).
Computational Modeling : Dock compounds into target proteins (e.g., using AutoDock Vina) to correlate steric/electronic features with activity .
- Data Interpretation : Compare IC values and binding energies to identify pharmacophoric elements. For example, the 4-chloro group may enhance hydrophobic interactions in enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Root Causes : Variability may arise from assay conditions (e.g., cell line differences, solvent effects) or compound purity.
- Resolution :
- Standardize protocols (e.g., use identical cell lines and DMSO concentrations ≤0.1%).
- Validate purity with orthogonal methods (NMR + LC-MS).
- Replicate studies across independent labs to confirm reproducibility .
Q. How can in silico tools predict the metabolic fate and toxicity of this compound?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition risks.
- Metabolism : Simulate Phase I/II transformations (e.g., amide hydrolysis or oxidative dechlorination) with MetaSite .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactors) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Key Issues :
- Reagent Scalability : Replace lab-scale reagents (e.g., dichloromethane) with greener solvents (ethyl acetate) for industrial compatibility.
- Purification : Transition from column chromatography to recrystallization or continuous flow crystallization.
- Case Study : A scaled-up batch (100 g) achieved 82% yield using continuous flow reactors and in-line FTIR monitoring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
